molecular formula C14H20ClNO3 B15342593 4'-(2-Morpholinoethoxy)acetophenone hydrochloride CAS No. 20800-08-2

4'-(2-Morpholinoethoxy)acetophenone hydrochloride

Cat. No.: B15342593
CAS No.: 20800-08-2
M. Wt: 285.76 g/mol
InChI Key: GISKOKXTABXVCG-UHFFFAOYSA-N
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Description

4'-(2-Morpholinoethoxy)acetophenone hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-(2-Morpholinoethoxy)acetophenone hydrochloride typically involves the reaction of 4'-hydroxyacetophenone with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4'-(2-Morpholinoethoxy)acetophenone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4'-(2-Morpholinoethoxy)acetophenone hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and drug development. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic effects in various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 4'-(2-Morpholinoethoxy)acetophenone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4'-(2-Morpholinoethoxy)acetophenone hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4'-(2-Hydroxyethoxy)acetophenone hydrochloride: Similar structure but lacks the morpholine group.

  • 4'-(2-Morpholinoethoxy)aniline: Similar to the target compound but contains an amine group instead of a ketone.

  • 2-Morpholinoethanol: A simpler compound without the acetophenone moiety.

These compounds share structural similarities but differ in their functional groups and properties, making this compound unique in its applications and effects.

Properties

CAS No.

20800-08-2

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

1-[4-(2-morpholin-4-ium-4-ylethoxy)phenyl]ethanone;chloride

InChI

InChI=1S/C14H19NO3.ClH/c1-12(16)13-2-4-14(5-3-13)18-11-8-15-6-9-17-10-7-15;/h2-5H,6-11H2,1H3;1H

InChI Key

GISKOKXTABXVCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC[NH+]2CCOCC2.[Cl-]

Origin of Product

United States

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